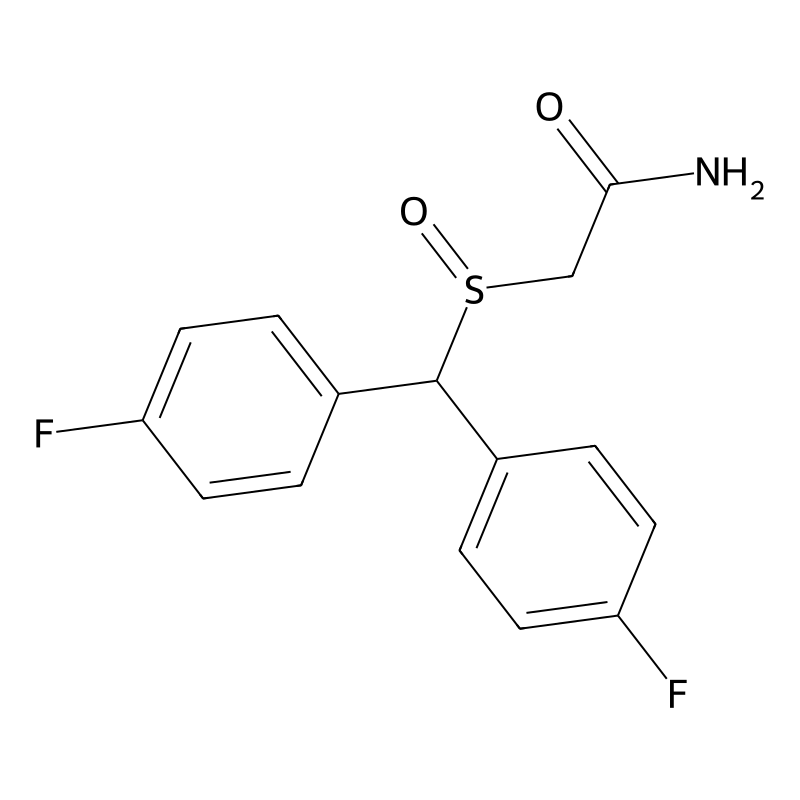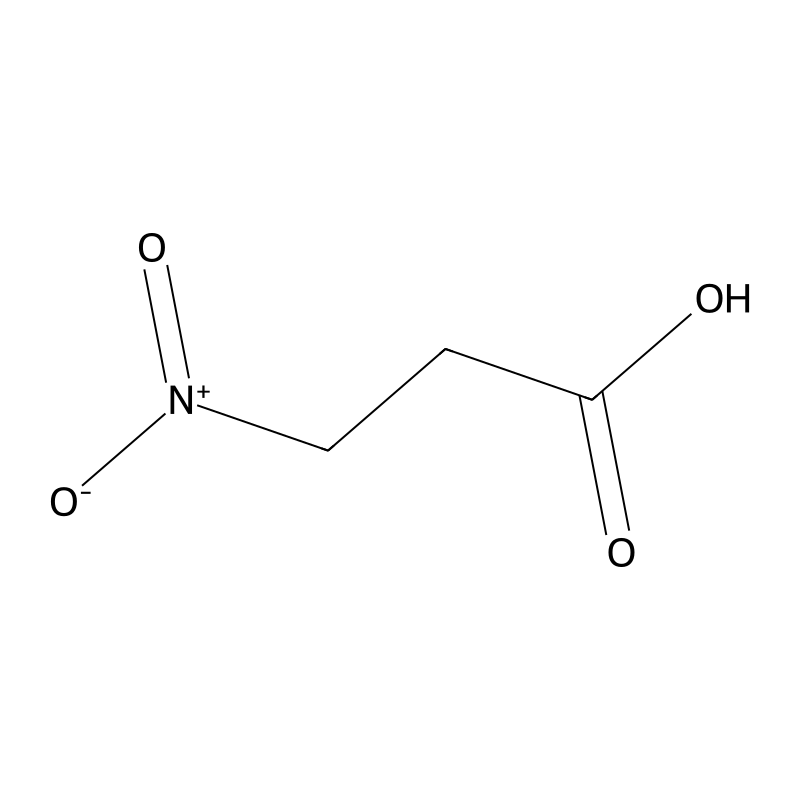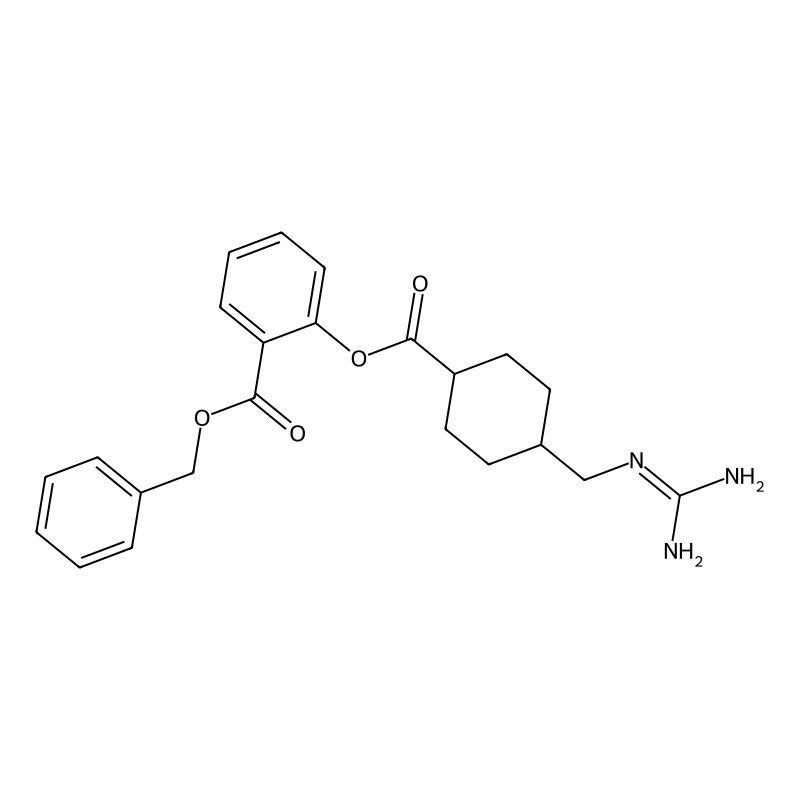Zotarolimus

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Cardiovascular Stents and Drug-Eluting Stents (DES)
Field: Cardiology and Vascular Medicine
Zotarolimus has been extensively studied for its use in cardiovascular stents and drug-eluting stents (DES). These stents are commonly used to treat coronary artery disease by maintaining vessel patency and preventing restenosis. Here’s a summary:
Results/Outcomes
Anti-Cancer Effects
Field: Oncology
Results/Outcomes
Zotarolimus, also known by its International Nonproprietary Name (INN) and codename ABT-578, is a semi-synthetic derivative of sirolimus, an immunosuppressant originally approved for preventing organ transplant rejection. Zotarolimus was specifically developed for use in drug-eluting stents to mitigate early inflammation and prevent restenosis, which is the re-narrowing of blood vessels after they have been treated. Its unique structure includes a tetrazole ring that replaces the native hydroxyl group found in sirolimus, enhancing its lipophilicity and bioavailability .
The molecular formula of zotarolimus is , with a molecular weight of approximately 966.2 g/mol. The compound is characterized by its low water solubility but high solubility in organic solvents such as propylene glycol, acetone, and ethanol .
Zotarolimus undergoes significant metabolic transformations primarily through the cytochrome P450 enzyme system, particularly CYP3A4. It is extensively metabolized in the liver, yielding various metabolites including O-demethylated and hydroxylated forms. These metabolites can influence the pharmacokinetics and pharmacodynamics of zotarolimus, affecting its therapeutic efficacy and safety profile .
The drug's interactions with other compounds can alter its metabolism; for instance, co-administration with ketoconazole, a CYP3A inhibitor, significantly increases the plasma concentration of zotarolimus . This highlights the importance of understanding drug-drug interactions in clinical settings.
Zotarolimus exhibits potent immunosuppressive properties by inhibiting cell proliferation. It functions through a mechanism similar to that of sirolimus by binding to FK506 binding protein 12 (FKBP-12), forming a complex that inhibits mammalian target of rapamycin (mTOR). This inhibition blocks downstream signaling pathways essential for cell cycle progression, particularly arresting cells in the G1 phase and preventing neointimal hyperplasia in vascular tissues .
In vitro studies have demonstrated that zotarolimus effectively reduces smooth muscle cell proliferation and migration, which are critical processes in the development of restenosis following vascular interventions .
The synthesis of zotarolimus involves several steps that modify the structure of sirolimus. The key modification includes substituting a tetrazole ring for a hydroxyl group at position 42 of the sirolimus molecule. This substitution enhances its pharmacological properties while maintaining biological activity .
The synthesis typically involves:
- Fermentation: Isolation of sirolimus from natural sources.
- Chemical Modification: Introduction of the tetrazole ring through specific
Zotarolimus is primarily used in drug-eluting stents to prevent restenosis after percutaneous coronary interventions. These stents release zotarolimus directly into the arterial wall over time, maintaining therapeutic levels that inhibit smooth muscle cell proliferation and inflammation.
Other potential applications include:
- Transplantation medicine: As an immunosuppressant to prevent organ rejection.
- Oncology: Investigating its use in cancer therapies due to its antiproliferative effects.
Zotarolimus shares structural and functional similarities with other immunosuppressants and macrolides. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Sirolimus | Structural analog | First approved mTOR inhibitor; broader use |
| Everolimus | Similar mTOR inhibition | More soluble; used in various cancers |
| Tacrolimus | Binds FKBP-12 | Different mechanism; used mainly post-transplant |
| Pimecrolimus | Macrolide structure | Topical application for skin conditions |
Zotarolimus stands out due to its specific design for sustained release from stent devices, ensuring prolonged therapeutic action while minimizing systemic exposure . Its unique lipophilicity allows it to effectively penetrate cellular membranes, enhancing its efficacy in localized applications such as drug-eluting stents .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
Wikipedia
Dates
10.1161/CIRCINTERVENTIONS.114.002223.
Safety and efficacy of resolute zotarolimus-eluting stents compared with
everolimus-eluting stents: a meta-analysis.
Piccolo R(1), Stefanini GG(1), Franzone A(1), Spitzer E(1), Blöchlinger S(1), Heg
D(1), Jüni P(1), Windecker S(2).
Author information:
(1)From the Department of Cardiology, Bern University Hospital, Bern, Switzerland
(R.P., G.G.S., A.F., E.S., S.B., S.W.); and Clinical Trials Unit (D.H., P.J.,
S.W.), Institute of Social and Preventive Medicine (D.H.), Institute of Primary
Health Care (BIHAM) (P.J.), University of Bern, Bern, Switzerland.
(2)From the Department of Cardiology, Bern University Hospital, Bern, Switzerland
(R.P., G.G.S., A.F., E.S., S.B., S.W.); and Clinical Trials Unit (D.H., P.J.,
S.W.), Institute of Social and Preventive Medicine (D.H.), Institute of Primary
Health Care (BIHAM) (P.J.), University of Bern, Bern, Switzerland.
stephan.windecker@insel.ch.
BACKGROUND: Although new-generation drug-eluting stents represent the standard of
care among patients undergoing percutaneous coronary intervention, there remains
debate about differences in efficacy and the risk of stent thrombosis between the
Resolute zotarolimus-eluting stent (R-ZES) and the everolimus-eluting stent
(EES). The aim of this study was to evaluate the safety and efficacy of the R-ZES
compared with EES in patients undergoing percutaneous coronary intervention.
METHODS AND RESULTS: A systematic literature search of electronic resources was
performed using specific search terms until September 2014. Random-effects
meta-analysis was performed comparing clinical outcomes between patients treated
with R-ZES and EES up to maximum available follow-up. The primary efficacy end
point was target-vessel revascularization. The primary safety end point was
definite or probable stent thrombosis. Secondary safety end points were cardiac
death and target-vessel myocardial infarction. Five trials were identified,
including a total of 9899 patients. Compared with EES, R-ZES had similar risks of
target-vessel revascularization (risk ratio [RR], 1.06; 95% confidence interval
[CI], 0.90-1.24; P=0.50), definite or probable stent thrombosis (RR, 1.26; 95%
CI, 0.86-1.85; P=0.24), cardiac death (RR, 1.01; 95% CI, 0.79-1.30; P=0.91), and
target-vessel myocardial infarction (RR, 1.10; 95% CI, 0.89-1.36; P=0.39).
Moreover, R-ZES and EES had similar risks of late definite or probable very late
stent thrombosis (RR, 1.06; 95% CI, 0.53-2.11; P=0.87). No evidence of
significant heterogeneity was observed across trials.
CONCLUSIONS: R-ZES and EES provide similar safety and efficacy among patients
undergoing percutaneous coronary intervention.
2. J Interv Cardiol. 2013 Jun;26(3):278-86. doi: 10.1111/joic.12028. Epub 2013 Apr
22.
New-generation drug-eluting stents: focus on Xience V® everolimus-eluting stent
and Resolute® zotarolimus-eluting stent.
Van Dyck CJ(1), Hoymans VY, Haine S, Vrints CJ.
Author information:
(1)Laboratory for Cellular and Molecular Cardiology, Department of Cardiology,
Antwerp University Hospital, Antwerp, Belgium.
Compared to bare metal stent angioplasty, first-generation drug-eluting stents
(DES) have markedly reduced the incidence of in-stent restenosis. However, given
the increased concerns over late and very late stent thrombosis, newer-generation
DES were developed. To date, these DES have virtually replaced the use of
first-generation DES worldwide. In this review article, we carefully consider the
pre-clinical and clinical trials that have been performed with currently
available, european conformity-marked and Food and Drug Administration-approved
new-generation Resolute(®) and Xience V(®) DES.








